An In-Depth Technical Guide to 2,4,4-Trimethylpentylphosphine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,4,4-Trimethylpentylphosphine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,4,4-trimethylpentylphosphine, an organophosphorus compound with significant utility in industrial and research settings. The document delves into its core chemical and physical properties, details a representative synthetic protocol, and explores its reactivity and diverse applications, particularly as a precursor to valuable phosphine ligands and other organophosphorus derivatives. This guide is intended for researchers, chemists, and professionals in drug development and materials science who seek a deeper understanding of this versatile chemical intermediate.
Introduction: The Significance of 2,4,4-Trimethylpentylphosphine
2,4,4-Trimethylpentylphosphine, also known as monoisooctyl phosphine, is an organophosphorus compound that serves as a critical building block in the synthesis of more complex molecules.[1] Its unique molecular structure, characterized by a bulky, branched alkyl group, imparts specific steric and electronic properties to its derivatives, making them highly valuable in various chemical applications.
While not typically used as a final product, its role as a precursor is indispensable. Derivatives of 2,4,4-trimethylpentylphosphine are instrumental in fields ranging from homogeneous catalysis to materials science and hydrometallurgy.[1][2] Understanding the fundamental properties and reactivity of this primary phosphine is paramount for leveraging its full potential in the development of novel catalysts, ligands, and functional materials.
Molecular Structure of 2,4,4-Trimethylpentylphosphine
Caption: Molecular structure of 2,4,4-trimethylpentylphosphine.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,4,4-trimethylpentylphosphine is essential for its safe handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 82164-75-8 | [1][2] |
| Molecular Formula | C8H19P | [2][3] |
| Molecular Weight | 146.21 g/mol | [2][4] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 170.2 ± 9.0 °C at 760 mmHg | [2][4] |
| Flash Point | -17 °C | [3][4] |
| Density | 0.916 g/mL at 20 °C (for a derivative) | [6][] |
| Solubility | Soluble in organic solvents | [6] |
| Sensitivity | Air sensitive | [3][5] |
Note: Some physical properties, such as density, are reported for its derivatives like bis(2,4,4-trimethylpentyl)phosphinic acid due to the limited availability of data for the primary phosphine itself.
Spectroscopic Data
Synthesis and Handling
The synthesis of 2,4,4-trimethylpentylphosphine and its derivatives often involves the reaction of phosphine (PH₃) or its precursors with diisobutylene.[8] One common route involves the free radical addition of phosphine to diisobutylene, followed by oxidation to produce derivatives like bis(2,4,4-trimethylpentyl)phosphinic acid.[8]
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a derivative, bis(2,4,4-trimethylpentyl)phosphinic acid, which originates from precursors related to 2,4,4-trimethylpentylphosphine.
Caption: Generalized synthesis workflow for a derivative.
Safety and Handling Precautions
2,4,4-Trimethylpentylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[2][4] It is also corrosive and can cause severe skin burns and eye damage.[2] Therefore, stringent safety protocols must be followed during its handling and use.
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[9]
Reactivity and Applications
The chemical behavior of 2,4,4-trimethylpentylphosphine is characteristic of a primary phosphine, but is significantly influenced by the steric bulk of the 2,4,4-trimethylpentyl group. This bulky substituent plays a crucial role in the coordination chemistry and catalytic activity of its derivatives.
Role as a Ligand Precursor in Homogeneous Catalysis
Phosphines are a cornerstone of homogeneous catalysis, serving as ligands that coordinate to a metal center and modulate its electronic and steric properties.[10][11] The 2,4,4-trimethylpentyl group, being a bulky alkyl substituent, leads to the formation of electron-rich and sterically demanding phosphine ligands.[10] These characteristics are highly desirable in many catalytic applications, as they can enhance catalyst activity and selectivity.[1][11]
Derivatives of 2,4,4-trimethylpentylphosphine are used to create ligands for various transition metal-catalyzed reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling.[12][13] The steric bulk of the ligand can promote the reductive elimination step in the catalytic cycle, leading to more efficient product formation.[11]
Precursor for Extractants in Hydrometallurgy
A significant application of 2,4,4-trimethylpentylphosphine derivatives is in the field of solvent extraction, particularly for the separation of metals.[1] Bis(2,4,4-trimethylpentyl)phosphinic acid, a key derivative, is widely used as a commercial extractant for the selective separation of cobalt from nickel.[1][14] This separation is critical in the refining of these metals, which are essential components of high-performance batteries.[1]
The branched alkyl chains of the phosphinic acid enhance its solubility in organic solvents, facilitating the transfer of metal ions from an aqueous phase to an organic phase.[15] The selectivity for cobalt over nickel is a key feature of this extractant.[14]
Intermediate in the Synthesis of Photoinitiators
Derivatives of 2,4,4-trimethylpentylphosphine, such as acylphosphine oxides, function as highly effective photoinitiators.[1] These compounds are integral to UV-curable systems used in inks, coatings, adhesives, and dental composites.[1] Upon exposure to UV light, they generate free radicals that initiate the polymerization process, leading to rapid curing.[1]
Experimental Protocols
Synthesis of Bis(2,4,4-trimethylpentyl)phosphinic Acid
This protocol is a generalized representation based on literature procedures and should be adapted and optimized for specific laboratory conditions.[16][17]
Materials:
-
Sodium hypophosphite
-
Diisobutylene
-
Acetic acid (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Sodium hydroxide solution (for washing)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a multi-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, dissolve sodium hypophosphite in acetic acid.
-
Add diisobutylene to the solution.
-
Under a nitrogen atmosphere and at room temperature, slowly add a solution of AIBN in diisobutylene to the reaction mixture.
-
After the initial addition, heat the mixture to reflux and maintain for a specified period (e.g., 2 hours).
-
Periodically add additional portions of AIBN to sustain the reaction.
-
After the reaction is complete (monitored by a suitable analytical technique like TLC or GC), cool the mixture to room temperature.
-
Wash the reaction mixture with a sodium hydroxide solution to remove acidic impurities.
-
Separate the organic layer and acidify it with hydrochloric acid.
-
Wash the organic layer with water to remove excess acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or other suitable methods.
Conclusion
2,4,4-Trimethylpentylphosphine is a versatile and valuable chemical intermediate with a diverse range of applications. Its unique structural features make it an important precursor for the synthesis of specialized phosphine ligands for catalysis, highly effective extractants for hydrometallurgy, and efficient photoinitiators for materials science. A thorough understanding of its chemical properties, synthesis, and handling is crucial for harnessing its full potential in both academic research and industrial processes. The continued exploration of this and other organophosphorus compounds will undoubtedly lead to further innovations in catalysis, materials science, and beyond.
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- SAFETY D
- Safety D
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